N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the bonding, stereochemistry, and conformation of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Cyclometalation and Coordination Chemistry
Research involving similar acetylated aniline derivatives has focused on their cyclometalation with palladium(II) to yield complexes with potential applications in catalysis and organic synthesis. For example, studies on the cyclopalladation of acetylated anilines, such as N-(3-methylphenyl)acetamide and N-(2-chlorophenyl)acetamide, have demonstrated how these compounds can easily form complexes with palladium, hinting at the utility of related compounds in the development of new catalytic systems or materials with unique electronic properties (Mossi, Klaus, & Rys, 1992).
Anticonvulsant Activity
Derivatives similar to the queried compound have been synthesized and evaluated for their anticonvulsant activity, showcasing the potential for these compounds in developing new treatments for epilepsy and related disorders. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have highlighted their design as analogs of anticonvulsant active pyrrolidine-2,5-diones, with some showing activity in animal models of epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Antimalarial Activity
The synthesis and quantitative structure-activity relationships (QSAR) of compounds related to the queried molecule have been explored for antimalarial activity. These investigations aim to enhance understanding of the molecular features contributing to antimalarial efficacy, supporting the design of new therapeutic agents against resistant strains of malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting or discussing the potential future applications or studies that could be done based on the known properties and activities of the compound.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
N-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloro-N-cyclohexylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c1-13(25)22-14-7-9-16(10-8-14)24-18(26)11-17(20(24)28)23(19(27)12-21)15-5-3-2-4-6-15/h7-10,15,17H,2-6,11-12H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPYUMHCISRUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3CCCCC3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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